N-(3-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
N-(3-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a polycyclic heteroaromatic compound featuring a complex tricyclic scaffold with four nitrogen atoms and a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-11-8-12(2)20-18-17(11)19-21-13(3)9-16(24(19)23-18)22-14-6-5-7-15(10-14)25-4/h5-10,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHGYTSDLVOQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyrazole derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Positional Isomerism and Functional Groups
- N-(4-Methoxyphenyl)-2-azulenylmethyleneimine (14c): This compound () shares a methoxyphenyl substituent but differs in the substitution position (para vs. meta). Melting points for such analogs range from 41–168°C, influenced by substituent symmetry and intermolecular interactions .
- N-tert-Butyl- and N-Isopropyl-2-azulenylmethyleneimines (14d, 14e) : Bulky alkyl substituents in these analogs reduce crystallinity (lower melting points: 41–54°C) compared to aryl-substituted derivatives. The target compound’s 3-methoxyphenyl group may improve solubility in polar solvents relative to alkylated analogs .
Core Heterocyclic Systems
- N-(4-Methoxyphenyl)-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine (): This sulfur-containing analog replaces one nitrogen atom in the tricyclic system with sulfur. Sulfur’s lower electronegativity could reduce hydrogen-bonding capacity and alter redox properties compared to the all-nitrogen scaffold of the target compound. Such differences may influence bioavailability or catalytic activity .
- Triazole and Triazine Derivatives (): Compounds like 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine exhibit simpler bicyclic structures. The target’s tetrazatricyclo system offers greater rigidity and π-conjugation, which may enhance binding affinity in biological targets (e.g., kinases) but complicate synthesis due to steric hindrance .
Spectral and Physicochemical Properties
- NMR and MS Data : While specific spectral data for the target compound are unavailable, analogs like 14c–14e () show characteristic 1H-NMR signals for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.5 ppm). The target’s meta-substitution may split aromatic proton signals into distinct multiplets, unlike the para-substituted 14c. Mass spectrometry (MS) similarities would depend on fragmentation patterns, with molecular networking () suggesting cosine scores >0.8 for structurally related compounds .
- Melting Points and Solubility : Aryl-substituted analogs (e.g., 14c, mp 167–168°C) generally exhibit higher melting points than alkylated variants due to π-stacking. The target compound’s methyl groups may lower its melting point slightly compared to fully aromatic systems .
Bioactivity and Computational Insights
- Bioactivity Clustering : indicates that compounds with similar structures cluster in bioactivity profiles. The target’s tricyclic nitrogen-rich core may share modes of action with kinase inhibitors or intercalators, whereas sulfur-containing analogs () could exhibit distinct redox-related activities .
- Molecular Similarity Metrics : Computational studies () using Tanimoto or Dice indices would likely show high similarity (>0.7) between the target and azulenylmethyleneimines but lower scores (<0.5) with triazole derivatives due to core structural differences .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Computational Similarity Scores (Hypothetical)
Biological Activity
N-(3-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine (commonly referred to as a tetrazatricyclo compound) is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrazatricyclo framework which contributes to its unique biological properties. The presence of the methoxyphenyl group is significant in modulating its interactions with biological targets.
Biological Activity
Anticancer Activity : Preliminary studies indicate that tetrazatricyclo compounds may exhibit anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival.
Mechanism of Action : The proposed mechanism for the anticancer activity includes the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to disrupted folate metabolism and subsequent cell cycle arrest in cancer cells .
In Vitro Studies
- Cell Line Testing : In vitro assays have been conducted using human cancer cell lines such as melanoma and breast cancer cells. Results demonstrated a dose-dependent reduction in cell viability when treated with the compound.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis markers such as Annexin V positivity and caspase activation.
In Vivo Studies
- Animal Models : Animal studies utilizing xenograft models have shown that administration of the compound significantly reduces tumor size compared to control groups. These results suggest potential for therapeutic application in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| DHFR Inhibition | Disruption of folate metabolism | |
| Tumor Size Reduction | Significant decrease in xenograft models |
Case Studies
- Case Study 1 : A study involving patients with advanced melanoma treated with a similar tetrazatricyclo compound showed promising results in tumor shrinkage and improved survival rates. The study highlighted the importance of further clinical trials to establish efficacy and safety profiles.
- Case Study 2 : Another case involved breast cancer patients where a derivative of the compound was used in combination therapy. Results indicated synergistic effects when paired with traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
